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Compound of Interest

Compound Name:
Methyl 4-[2-

(acetylamino)ethoxy]benzoate

Cat. No.: B386253 Get Quote

This technical guide provides a comprehensive overview of the molecular structure, predicted

physicochemical properties, and a proposed synthetic route for Methyl 4-[2-
(acetylamino)ethoxy]benzoate. The information presented herein is intended for researchers,

scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Chemical Identity
Methyl 4-[2-(acetylamino)ethoxy]benzoate is a chemical compound that consists of a central

benzene ring substituted at the 1 and 4 positions. The substituent at the 1-position is a methyl

ester group, and the substituent at the 4-position is a 2-(acetylamino)ethoxy group.

Molecular Formula: C_12H_15NO_4

Molecular Weight: 237.25 g/mol

CAS Number: Not available in the searched literature.

Synonyms:

Methyl p-[2-(acetylamino)ethoxy]benzoate

N-(2-(4-(methoxycarbonyl)phenoxy)ethyl)acetamide
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Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 4-[2-
(acetylamino)ethoxy]benzoate based on the analysis of its structural analogues.

Property Predicted Value

Melting Point (°C) ~100-110

Boiling Point (°C) > 300

Density (g/cm³) ~1.2

Solubility

Soluble in methanol, ethanol, DMSO, and other

common organic solvents. Limited solubility in

water.

pKa
~14 (amide proton), ~4 (conjugate acid of the

ester)

Molecular Structure Diagram
Caption: Molecular structure of Methyl 4-[2-(acetylamino)ethoxy]benzoate.

Proposed Synthesis
Due to the lack of direct literature on the synthesis of Methyl 4-[2-
(acetylamino)ethoxy]benzoate, a plausible synthetic route is proposed via a Williamson ether

synthesis. This method involves the reaction of methyl 4-hydroxybenzoate with a suitable 2-

(acetylamino)ethyl halide or tosylate.

Experimental Protocol: Proposed Synthesis of Methyl 4-
[2-(acetylamino)ethoxy]benzoate
Materials:

Methyl 4-hydroxybenzoate

N-(2-chloroethyl)acetamide (or N-(2-bromoethyl)acetamide)
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Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium

carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes.

Add N-(2-chloroethyl)acetamide (1.1 eq) to the reaction mixture.

Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure Methyl 4-[2-(acetylamino)ethoxy]benzoate.

Synthesis Workflow Diagram
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Caption: Proposed workflow for the synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 4-[2-
(acetylamino)ethoxy]benzoate. These predictions are based on the analysis of its constituent

functional groups and data from structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.00 d 2H
Ar-H (ortho to -

COOCH₃)

~6.95 d 2H Ar-H (ortho to -OCH₂-)

~6.50 br s 1H -NH-

~4.15 t 2H -OCH₂-

~3.90 s 3H -COOCH₃

~3.70 q 2H -CH₂NH-

~2.05 s 3H -COCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~170.5 -COCH₃

~166.5 -COOCH₃

~162.0 Ar-C (ipso to -OCH₂-)

~131.5 Ar-CH (ortho to -COOCH₃)

~123.0 Ar-C (ipso to -COOCH₃)

~114.5 Ar-CH (ortho to -OCH₂-)

~67.0 -OCH₂-

~52.0 -COOCH₃

~40.0 -CH₂NH-

~23.0 -COCH₃

Predicted IR Data (KBr, cm⁻¹)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b386253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

~3300 N-H stretch (amide)

~3050 C-H stretch (aromatic)

~2950 C-H stretch (aliphatic)

~1710 C=O stretch (ester)

~1660 C=O stretch (amide I)

~1600, 1510 C=C stretch (aromatic)

~1250 C-O stretch (ether)

~1100 C-O stretch (ester)

Predicted Mass Spectrometry Data (EI-MS)
m/z Assignment

237 [M]⁺

206 [M - OCH₃]⁺

178 [M - COOCH₃ - H]⁺

151 [M - CH₂NHCOCH₃ - O]⁺

121 [C₇H₅O₃]⁺

Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for Methyl 4-[2-
(acetylamino)ethoxy]benzoate, its structural motifs are present in various biologically active

molecules. For instance, the para-substituted benzoate core is a common feature in many

pharmaceutical agents and natural products. The acetamido group is also prevalent in many

bioactive compounds.

Based on the structures of related compounds, potential areas of biological investigation for

this molecule could include anti-inflammatory, analgesic, or antimicrobial activities. The
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following diagram illustrates a hypothetical signaling pathway that could be investigated if the

compound were to exhibit anti-inflammatory properties, such as the inhibition of the NF-κB

pathway.

Hypothetical Anti-Inflammatory Signaling Pathway
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Caption: Hypothetical inhibition of the NF-κB signaling pathway by Methyl 4-[2-
(acetylamino)ethoxy]benzoate.

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-[2-
(acetylamino)ethoxy]benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b386253#methyl-4-2-acetylamino-ethoxy-benzoate-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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